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| Febrile Neutropenia (granulocyte count <500/mm³) | Prospective Randomized Study • Ciprofloxacin

i.v. (400 mg t.i.d.), then oral (750 mg b.i.d.) | Ceftazidime i.v. + Amikacin i.v. | Therapeutic equivalence. •

Clinical success: 50% (Cipro) vs. 50.8% (Combo). • Successful i.v. to oral switch in 66.1% of Cipro

patients. | Adverse events were mostly self-limited: 20.6% (Cipro) vs. 19.7% (Combo). | [1] | | Severe

Infections (Pneumonia, Septicaemia, Skin) | Prospective Randomized Study • Ciprofloxacin i.v. (± beta-

lactam), then optional oral switch. | Standard i.v. therapy (beta-lactam monotherapy or aminoglycoside +

beta-lactam). | Similar clinical success. • Monotherapy: 83% (Cipro) vs. 85% (Standard). • Bacteriological

eradication (monotherapy): 83% (Cipro) vs. 67% (Standard). | Drug-related adverse events: 22% (Cipro) vs.

20% (Standard). Primarily diarrhea and nausea. | [2] | | *Pseudomonas aeruginosa* Bacteremia |

Population-Based Retrospective Cohort • Definitive combination therapy including Ciprofloxacin. |

Definitive antipseudomonal monotherapy. | Lower mortality with combination therapy. • Combination

therapy including ciprofloxacin correlated with significantly lower 30-day mortality than monotherapy

(p=0.006). Combinations including tobramycin did not show this benefit. | The study focused on mortality as

the primary outcome. | [3] | | MDR P. aeruginosa Infections (In vitro & Galleria mellonella model) |

Experimental Study • Ciprofloxacin + Pentamidine. | Ciprofloxacin monotherapy. | Synergistic

inhibition. • The combination showed synergistic inhibition of resistant strains in vitro and enhanced
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efficacy in the G. mellonella infection model. | The synergy is attributed to pentamidine's disruption of

membrane integrity and inhibition of efflux pumps (MexCD-OprJ and MexEF-OprN). | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key

methodological details from the cited studies.

1. Protocol for Febrile Neutropenia Study [1]

Patient Population: Neutropenic patients (absolute granulocyte count <500/mm³) with underlying

hematological malignancies or aplastic anemia who became febrile (single temperature >38.5°C or
two readings of ≥38.0°C within 12 hours).

Intervention & Comparator:
Intervention Group: Intravenous ciprofloxacin (400 mg three times a day) for at least 72

hours, followed by a switch to oral ciprofloxacin (750 mg twice a day) if the patient responded
and could tolerate oral medication.

Comparator Group: Intravenous ceftazidime (2 g three times a day) plus intravenous amikacin
(15 mg/kg/day divided into two doses).

Evaluation of Response: Therapeutic response was evaluated 72-120 hours after starting therapy
(early) and at the end of therapy (late). Treatment was considered successful if fever and clinical

signs of infection resolved without relapse for at least 7 days after stopping therapy, and without
modification of the assigned regimen.

2. Protocol for Severe Infections Study [2]

Patient Population: 540 patients with severe infections (531 evaluable), including pneumonia,

septicaemia, or skin/skin structure infections severe enough to require hospitalization.
Study Design: A multicenter, prospective, randomized, non-blinded trial.

Intervention & Comparator:
Intervention Group: Intravenous ciprofloxacin (400 mg every 8 hours) alone or in

combination with a beta-lactam. Patients could be switched to oral ciprofloxacin (750 mg
every 12 hours) after a minimum of 2-3 days of IV therapy.

Comparator Group: Intravenous standard antibiotic therapy, which was either a beta-lactam
monotherapy or an aminoglycoside plus a beta-lactam combination.

Stratification: Patients were stratified based on illness severity using the APACHE II score (≤20 for
monotherapy, 21-29 for combination therapy).

Primary Endpoint: Clinical response at the end of therapy.
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3. Protocol for P. aeruginosa & Pentamidine Synergy Study [4]

In vitro Assessment:
Strains Used: Included clinical multidrug-resistant (MDR) isolates and defined mutant strains

overexpressing specific RND efflux pumps (MexAB-OprM, MexCD-OprJ, MexEF-OprN).
MIC Determinations: Minimum Inhibitory Concentrations (MICs) of ciprofloxacin and

pentamidine against the strains were determined.
Checkerboard Assays: Used to determine the Fractional Inhibitory Concentration (FIC) index

and assess synergy between ciprofloxacin and pentamidine.
In vivo Assessment (Galleria mellonella model):

Infection Model: Larvae were infected with a ciprofloxacin-resistant strain of P. aeruginosa.
Treatment: Larvae were treated with ciprofloxacin monotherapy, pentamidine monotherapy,

or the combination of both.
Outcome Measure: Larval survival and the number of proliferating bacteria in the larvae were

quantified and compared between treatment groups.

Mechanism of Synergy: Ciprofloxacin and Efflux Pump
Inhibition

The experimental combination of ciprofloxacin with pentamidine shows that synergy can be achieved by

targeting bacterial resistance mechanisms. The diagram below visualizes this process for a Gram-negative

bacterium like P. aeruginosa.
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The diagram illustrates the proposed mechanism where pentamidine enhances ciprofloxacin's activity

through two primary actions:

Membrane Disruption: Pentamidine binds to lipopolysaccharide (LPS) in the outer membrane,
increasing its permeability and allowing more ciprofloxacin to enter the cell [4].

Efflux Pump Inhibition: Pentamidine specifically inhibits certain Resistance-Nodulation-Division
(RND) efflux pumps (e.g., MexCD-OprJ, MexEF-OprN), preventing the bacterium from pumping

ciprofloxacin out and thereby increasing the intracellular concentration of the antibiotic to effective
levels [4].

Interpretation Guide for Researchers
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Consider the Infection and Pathogen: The choice depends heavily on the clinical context. For

empirical treatment in a unit with low resistance rates, high-dose monotherapy may be adequate. For
documented P. aeruginosa bacteremia, the evidence strongly supports combination therapy [3].

Account for Local Resistance Patterns: As emphasized in the neutropenia study, it is critical to
base empirical therapy choices on local bacteriologic predominance and resistance surveillance data

[1].
Evaluate Novel Adjuvants: The research on pentamidine highlights the potential of non-antibiotic

drugs to break resistance. This represents a promising area for developing new combination
treatments against MDR pathogens [4].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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